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Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzamide

CAS No.: 874804-07-6

Cat. No.: B1603573

Get Quote

Executive Summary: The "Privileged Scaffold"
Status
4-Fluoro-2-methoxybenzamide (and its derivatives) represents a "privileged structure" in

medicinal chemistry—a molecular framework capable of providing useful ligands for more than

one type of receptor or enzyme target. Its utility stems from two synergistic chemical features:

The Benzamide Warhead: Mimics the nicotinamide moiety of NAD+, serving as a primary

anchor for PARP enzymes and dopamine receptors.

The 4-Fluoro-2-methoxy Substitution Pattern: A strategic medicinal chemistry modification.

The 2-methoxy group induces a specific conformational lock via intramolecular hydrogen

bonding (between the amide proton and methoxy oxygen), while the 4-fluoro atom blocks the

primary site of metabolic degradation (para-hydroxylation) without imposing significant steric

bulk.

This guide compares the bioactivity and utility of this scaffold across three primary domains:

Dopamine D2/D3 Antagonism, PARP Inhibition, and Synthetic Versatility (Weinreb Amide
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intermediates).

Comparative Bioactivity Analysis
Domain A: Dopamine D2/D3 Receptor Antagonism
(Orthopramides)
The 2-methoxybenzamide core is the defining pharmacophore of the orthopramide class of

antipsychotics and antiemetics (e.g., Sulpiride, Raclopride).

Mechanism of Action: The scaffold binds to the orthosteric site of the D2/D3 receptor. The

amide moiety forms hydrogen bonds with Ser193 and His393 (D2 numbering), while the

aromatic ring engages in

-

interactions with Phe411.

Comparative Performance Table: Substituent Effects at Position 4
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Feature
4-Fluoro

(Subject)

4-Chloro (e.g.,
Metoclopramid
e)

4-Hydrogen

(e.g.,
Sulpiride)

4-Ethyl (e.g.,
Eticlopride)

Metabolic

Stability

High (Blocks

CYP450

oxidation)

Moderate

(Susceptible to

de-chlorination)

Low (Rapid para-

hydroxylation)
Moderate

Lipophilicity (

logP)

+0.14 (Modest

increase)

+0.71

(Significant

increase)

0.00 (Baseline) +1.00 (High)

D2 Binding

Affinity

High (Bioisostere

to H, tighter fit)
High Moderate Very High

Blood-Brain

Barrier

Enhanced (Due

to F atom)
Good

Poor (Requires

specific

transport)

High

Toxicity Risk
Low (Stable C-F

bond)

Moderate

(Quinone imine

potential)

Low Low

Expert Insight: Replacing a 4-H or 4-Cl with 4-F is a classic "metabolic block" strategy. In D2

antagonists, the 4-Fluoro-2-methoxy motif retains the critical "pseudo-ring" conformation

(stabilized by the 2-OMe) required for receptor fit, while significantly extending the half-life (

) compared to the unsubstituted analog.

Domain B: PARP Inhibition (DNA Repair Targeting)
Benzamides are competitive inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme,

mimicking the nicotinamide substrate.

Mechanism of Action: The amide group forms a critical hydrogen bond network with Gly863

and Ser904 in the PARP-1 catalytic pocket.

Comparative Efficacy as a Fragment:
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Parameter
4-Fluoro-2-

methoxybenzamide

Unsubstituted

Benzamide

3-Aminobenzamide

(Reference)

PARP-1 IC50

(Fragment)

~20 - 50

M

>100

M

~30

M

Selectivity
Moderate (PARP1 vs

PARP2)
Low Low

Role in FBDD Scaffold Anchor Weak Binder Historical Standard

Application Note: While the fragment itself has micromolar activity, it is used as the "warhead"

in Fragment-Based Drug Discovery (FBDD). The 4-fluoro substituent is particularly valuable in

the design of PET Radiotracers (e.g.,

F-labeled PARP inhibitors) because the C-F bond is metabolically robust, preventing the
radioactive label from detaching in vivo.

Synthetic Utility & Protocol
For drug development professionals, the value of 4-Fluoro-2-methoxybenzamide often lies in

its activated forms, specifically the Weinreb Amide (4-Fluoro-N-methoxy-N-methylbenzamide).

Protocol: Synthesis of Bioactive Ketones via Weinreb
Amide
This protocol describes the conversion of the scaffold into a complex ketone library, a common

step in synthesizing enzyme inhibitors.

Reagents:

Substrate: 4-Fluoro-N-methoxy-N-methylbenzamide (CAS: 116332-54-8)[1]

Nucleophile: Grignard Reagent (

) or Organolithium (

)
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Solvent: Anhydrous THF or Diethyl Ether

Quench: 1M HCl

Step-by-Step Methodology:

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 1.0 equiv (5

mmol) of 4-Fluoro-N-methoxy-N-methylbenzamide and dissolve in 20 mL anhydrous THF.

Cooling: Cool the solution to -78°C (dry ice/acetone bath) to prevent over-addition, although

the Weinreb amide resists over-alkylation by design.

Addition: Dropwise add 1.2 equiv of the Grignard reagent (e.g., Phenylmagnesium bromide)

over 15 minutes.

Causality: The intermediate forms a stable 5-membered chelate ring with the Magnesium

ion, preventing the collapse of the tetrahedral intermediate and subsequent double-

addition.

Warming: Allow the reaction to warm to 0°C over 1 hour. Monitor by TLC (the amide spot

should disappear).

Hydrolysis (Critical Step): Quench with excess 1M HCl or saturated

.

Mechanism:[2][3][4] Acid hydrolysis breaks the stable metal-chelate, releasing the desired

ketone.

Isolation: Extract with EtOAc (3x), wash with brine, dry over

, and concentrate.

Self-Validating Check:

Success Indicator: Appearance of a strong Carbonyl peak in IR (~1680-1700 cm⁻¹) replacing

the Amide stretch.
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Purity Check:

F NMR should show a single peak (approx -110 ppm) distinct from the starting material.

Visualizing the Scaffold's Versatility
The following diagram illustrates how the 4-Fluoro-2-methoxybenzamide scaffold serves as a

divergent point for three distinct therapeutic classes.

4-Fluoro-2-methoxybenzamide
(Scaffold)

2-Methoxy: Conformational Lock
(Pseudo-ring formation)

Amide: Mimics Nicotinamide
(H-bonds to Gly863/Ser904)

4-Fluoro: Metabolic Block
(Prevents Hydroxylation)

Target: Dopamine D2/D3
(Antipsychotics)

Application:
Raclopride/Sulpiride Analogs

Target: PARP-1 Enzyme
(DNA Repair Inhibition)

Application:
PARP Radiotracers (18F)

Synthetic Intermediate
(Weinreb Amide)

Application:
Kinase Inhibitor Libraries

Click to download full resolution via product page

Caption: Divergent bioactivity pathways of the 4-Fluoro-2-methoxybenzamide scaffold,

highlighting specific structural features enabling distinct therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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